Tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate
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Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its common names and synonyms .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the type of reaction (e.g., addition, substitution, elimination), the conditions under which the reaction occurs, and the products of the reaction .Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as boiling point, melting point, solubility, density, and reactivity .Scientific Research Applications
Structural Studies
Tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate has been subject to structural analysis to understand its conformational properties. For instance, studies have shown that six-membered piperazine rings can adopt specific configurations that influence the overall molecular structure and reactivity. The analysis of the title ester, a closely related compound, revealed a distorted half-chair configuration, highlighting the significance of hydrogen bonding in stabilizing the molecule's structure (Kolter et al., 1996).
Synthesis of Pharmaceutical Intermediates
This compound also plays a crucial role in the synthesis of pharmaceutical intermediates. For example, its derivatives have been used in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, indicating its importance in developing new therapeutic agents. An efficient approach to synthesize tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound of interest for pharmaceutical applications, has been proposed, showcasing the versatility of this class of compounds in drug development (Chen Xin-zhi, 2011).
Stereoselective Syntheses
The compound's structural flexibility facilitates stereoselective syntheses, enabling the production of various stereoisomers. This is particularly useful in creating compounds with specific chiral properties, essential for certain pharmaceutical applications. Research into substituting tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives has yielded cis isomers with high selectivity, demonstrating the compound's utility in synthesizing stereochemically complex molecules (Boev et al., 2015).
Peptidomimetic Precursors
Furthermore, this compound and its analogs have been utilized in creating peptidomimetic precursors. These precursors are instrumental in designing molecules that mimic the biological activity of peptides, offering potential therapeutic benefits. Techniques have been developed to efficiently transform these derivatives into constrained peptidomimetics, showcasing the compound's role in advancing peptidomimetic chemistry (Franceschini et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-10(2)8-14-6-7-15(9-11(14)16)12(17)18-13(3,4)5/h1,6-9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXSCYFRPAOKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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